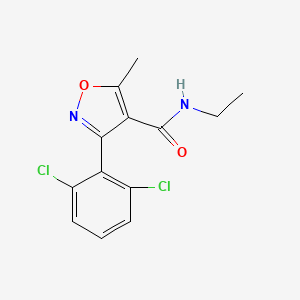
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of organic compounds known as isoxazoles, characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. This class of compounds has been explored for various biological and chemical properties.
Synthesis Analysis
The synthesis of related isoxazole derivatives often involves strategies like cyclization reactions and nucleophilic substitutions. For instance, a collection of trisubstituted isoxazoles was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, demonstrating a methodology that might be applicable to the synthesis of our compound of interest (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is crucial for their chemical behavior and potential applications. Techniques like X-ray diffraction and NMR spectroscopy are typically employed to elucidate these structures. For example, the crystal and molecular structure of related compounds have been characterized, providing insight into their geometric and electronic configurations (Achutha et al., 2017).
Chemical Reactions and Properties
Isoxazole compounds undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on their substitution pattern and the reaction conditions. Their reactivity can be tailored for specific applications, such as in the synthesis of insecticidal agents (Yu et al., 2009).
Applications De Recherche Scientifique
Environmental Fate and Behavior of Chemical Compounds
Research on the environmental fate and behavior of chemical compounds, such as parabens and chlorophenols, highlights the importance of understanding how chemicals used in consumer products and industrial processes interact with and impact aquatic environments. Studies have focused on the occurrence, degradation, and potential toxicity of these compounds in water bodies, indicating the significance of monitoring and managing chemicals to prevent environmental contamination and safeguard aquatic life (Haman et al., 2015).
Medicinal Chemistry and Drug Development
The development and review of drugs containing specific functional groups, such as sulfonamides, is a critical area of research in medicinal chemistry. Sulfonamides have been explored for their potential in treating various conditions, including glaucoma and tuberculosis, showcasing the diversity in applications of chemical compounds in therapeutic contexts (Carta et al., 2012).
Antioxidant Properties and Health Applications
The investigation of natural compounds, such as chlorogenic acid, for their antioxidant, anti-inflammatory, and therapeutic roles illustrates the ongoing interest in discovering and applying chemical compounds to improve health outcomes. Research in this area underscores the potential for utilizing specific compounds in developing dietary supplements and pharmaceuticals with multiple health benefits (Naveed et al., 2018).
Biodegradation and Environmental Remediation
Understanding the biodegradation processes of herbicides, such as 2,4-D, and their impact on agricultural environments emphasizes the role of microorganisms in environmental remediation. Research on microbial degradation of chemical compounds contributes to developing strategies for mitigating environmental pollution and promoting sustainable agricultural practices (Magnoli et al., 2020).
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-16-13(18)10-7(2)19-17-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTXETOOBAQGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)
![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)
![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)
![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)